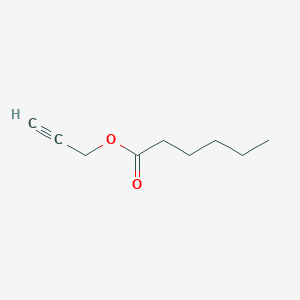
Prop-2-yn-1-yl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexanoic acid, 2-propyn-1-yl ester can be synthesized through the esterification reaction between hexanoic acid and 2-propyn-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of hexanoic acid, 2-propyn-1-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial methods may also include purification steps such as distillation to obtain the ester in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 2-propyn-1-yl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield hexanoic acid and 2-propyn-1-ol.
Reduction: Reduction of the ester can lead to the formation of the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used for the reduction of esters.
Substitution: Nucleophilic reagents can be used to substitute the ester group with other functional groups.
Major Products Formed
Hydrolysis: Hexanoic acid and 2-propyn-1-ol.
Reduction: 2-propyn-1-ol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Applications De Recherche Scientifique
Hexanoic acid, 2-propyn-1-yl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other compounds.
Biology: The ester may be studied for its potential biological activity and interactions with enzymes.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.
Industry: The compound is used in the fragrance and flavor industry due to its pleasant odor.
Mécanisme D'action
The mechanism of action of hexanoic acid, 2-propyn-1-yl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of hexanoic acid and 2-propyn-1-ol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions.
Comparaison Avec Des Composés Similaires
Hexanoic acid, 2-propyn-1-yl ester can be compared with other esters such as:
Hexanoic acid, allyl ester: Similar in structure but with an allyl group instead of a propynyl group.
Hexanoic acid, ethyl ester: Contains an ethyl group instead of a propynyl group.
Hexanoic acid, methyl ester: Contains a methyl group instead of a propynyl group.
Propriétés
Numéro CAS |
1932-94-1 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
prop-2-ynyl hexanoate |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-7-9(10)11-8-4-2/h2H,3,5-8H2,1H3 |
Clé InChI |
BCJLWLQDTCGSFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


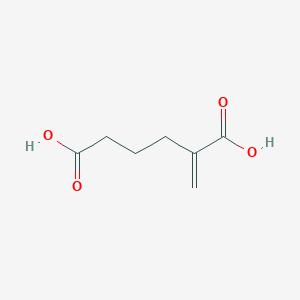
![tert-Butyl N-[2-[[5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-nitrophenyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B13988588.png)
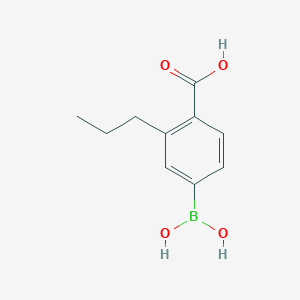
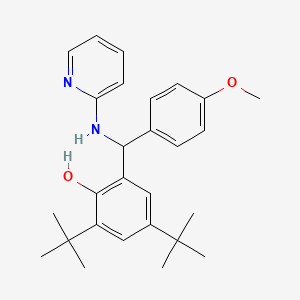
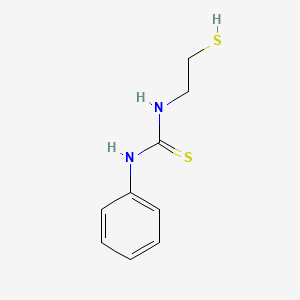

![1-Oxaspiro[4.5]decane](/img/structure/B13988614.png)
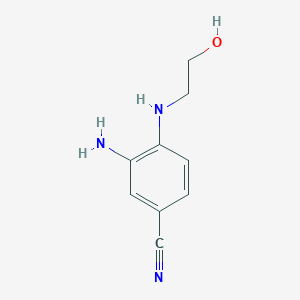
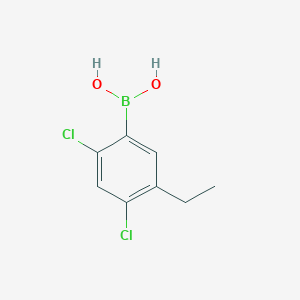
![Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate](/img/structure/B13988630.png)
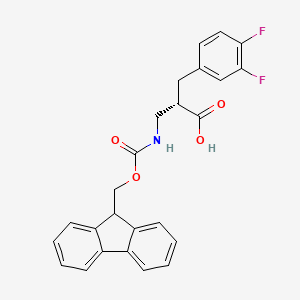
![Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]-](/img/structure/B13988650.png)
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988655.png)
![tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13988662.png)
